3-formyl-1H-indazole-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of 3-formyl-1H-indazole-7-carboxylic acid includes a formyl group at the 3-position and a carboxylic acid group at the 7-position, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-indazole-7-carboxylic acid typically involves the cyclization of substituted o-nitrobenzaldehydes with hydrazine derivatives. One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring .
Industrial Production Methods
Industrial production of 3-formyl-1H-indazole-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 3-carboxy-1H-indazole-7-carboxylic acid.
Reduction: 3-hydroxymethyl-1H-indazole-7-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
3-formyl-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-formyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. This compound is particularly known for its role as a kinase inhibitor, where it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar structure but lacks the formyl group.
1H-indazole-3-carboxaldehyde: Similar structure but lacks the carboxylic acid group.
Indole-3-acetic acid: Contains an indole ring with a carboxylic acid group at the 3-position.
Uniqueness
3-formyl-1H-indazole-7-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formyl-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-5-2-1-3-6(9(13)14)8(5)11-10-7/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
YADFCYCNTOBCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.